molecular formula C19H17NO3S2 B11693603 (5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11693603
M. Wt: 371.5 g/mol
InChI Key: VTAQYWGNNAHMRO-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-methoxyphenylthiosemicarbazide under acidic conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(4-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(4-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17NO3S2

Molecular Weight

371.5 g/mol

IUPAC Name

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO3S2/c1-3-23-14-10-8-13(9-11-14)12-17-18(21)20(19(24)25-17)15-6-4-5-7-16(15)22-2/h4-12H,3H2,1-2H3/b17-12+

InChI Key

VTAQYWGNNAHMRO-SFQUDFHCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.